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molecular formula C6H3N3O9 B1230728 Trinitrophloroglucinol CAS No. 4328-17-0

Trinitrophloroglucinol

Cat. No. B1230728
M. Wt: 261.1 g/mol
InChI Key: WUCYBAXJJOWQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03933926

Procedure details

A process for the production of trinitrophloroglucinol comprising adding a liquid suspension containing from about 4 to about 20 percent weight/volume of trinitrosophloroglucinol over a period of time sufficient to form trinitrophloroglucinol to a nitric acid solution containing between 45 and 100 percent by weight of nitric acid, said solution being maintained at a temperature in the range from about 45° to 100°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
trinitrosophloroglucinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([OH:14])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[OH:18])([O-:3])=[O:2].N(C1C(O)=C(N=O)C(O)=C(N=O)C=1O)=[O:20]>>[N+:1]([C:4]1[C:9]([OH:10])=[C:8]([N+:11]([O-:13])=[O:12])[C:7]([OH:14])=[C:6]([N+:15]([O-:17])=[O:16])[C:5]=1[OH:18])([O-:3])=[O:2].[N+:15]([O-:17])([OH:20])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
Step Two
Name
trinitrosophloroglucinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)C1=C(C(=C(C(=C1O)N=O)O)N=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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